3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

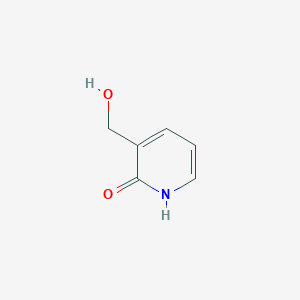

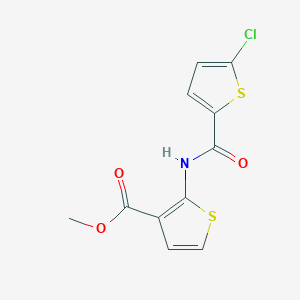

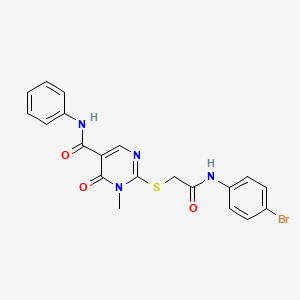

The compound “3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a benzotriazepine derivative. Benzotriazepines are a class of compounds that are known for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzotriazepine core, which is a bicyclic structure consisting of a benzene ring fused to a triazepine ring. The bromobenzyl and tert-butyl groups would be attached at the 3 and 4 positions of the triazepine ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromobenzyl and tert-butyl groups. The bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromobenzyl group would likely make the compound relatively heavy and possibly increase its reactivity .科学的研究の応用

Synthesis of N-Boc-Protected Anilines

The tert-butyl (t-Bu) group in the compound is known for its use in the synthesis of N-Boc-protected anilines . This is a crucial step in the preparation of anilines that are protected during chemical reactions, allowing for further manipulation without affecting the amine group. The t-Bu group provides steric hindrance, which is beneficial for the protection of sensitive functional groups during synthesis.

Synthesis of Tetrasubstituted Pyrroles

The compound can be used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that serve as building blocks for many natural products and pharmaceuticals. The ability to introduce substituents at specific positions allows for the creation of diverse molecules with potential biological activity.

Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, the compound can act as a ligand or a reagent due to the presence of the bromobenzyl and tert-butyl groups . These types of reactions are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules.

Chemical Transformations Involving Steric Hindrance

The crowded tert-butyl group elicits a unique reactivity pattern, making the compound useful in chemical transformations that require significant steric hindrance . This can be advantageous in selectivity control and in reactions where bulky groups are needed to protect or direct the formation of bonds.

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s relevance in nature and its implication in biosynthetic and biodegradation pathways highlight its potential application in biocatalytic processes . The compound could be used to study enzyme-catalyzed reactions that involve sterically hindered substrates or intermediates.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEQURFXYOKDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)

![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)